1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is a synthetic organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group of 2-phenylpyrrolidine-3-carboxylic acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of 2-phenylpyrrolidine-3-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium carbonate (Na2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the Fmoc group.
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline
- 1-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the presence of both a phenyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29) |
InChI Key |
ZCRFRBRGTNYAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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